Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate
CAS No.:
Cat. No.: VC17494936
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO3 |
|---|---|
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate |
| Standard InChI | InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |
| Standard InChI Key | GJDWQBHKMMKSHO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)O)Br)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₉H₉BrNO₃, derived from a phenyl ring substituted at the 3-position with bromine, at the 4-position with hydroxyl, and at the 2-position with an amino-acetate group. The ester moiety (-COOCH₃) and amino (-NH₂) group introduce polarity, while the bromine atom contributes to molecular weight (259.08 g/mol) and influences hydrophobic interactions .
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | C₉H₉BrO₃ | Bromo, hydroxyl, ester | 245.07 |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₉H₁₁NO₃ | Amino, hydroxyl, ester | 181.19 |
| Methyl 2-(2-bromo-5-hydroxyphenyl)acetate | C₉H₉BrO₃ | Bromo, hydroxyl, ester | 245.07 |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H and N-H stretches), ~1700 cm⁻¹ (C=O ester), and ~600 cm⁻¹ (C-Br) .
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NMR: ¹H NMR signals include a singlet for the methyl ester (δ 3.7 ppm), a broad peak for the amino group (δ 1.5–2.5 ppm), and aromatic protons split by bromine’s anisotropic effects .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Bromination: Electrophilic bromination of 4-hydroxyphenylacetic acid derivatives introduces the bromine atom at the 3-position.
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Amination: A Strecker synthesis or reductive amination installs the amino group at the α-position of the acetate .
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Esterification: Methanol and acyl chlorides or acid-catalyzed transesterification yield the final methyl ester .
Key Reaction Conditions:
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Bromination: HBr/H₂O₂ in acetic acid (60–80°C).
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Reductive amination: Sodium cyanoborohydride in methanol, pH 4–5.
Industrial-Scale Production
Continuous flow reactors optimize yield (≥85%) and reduce side reactions by maintaining precise temperature and stoichiometric control. Catalytic systems employing Pd/C or Ni-based catalysts enhance selectivity for the amino group installation .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits competitive inhibition against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM) and tyrosine kinase receptors (IC₅₀ = 18.7 µM), attributed to hydrogen bonding between its hydroxyl/amino groups and active-site residues .
Anti-Inflammatory Effects
In murine models, derivatives reduced paw edema by 62% at 50 mg/kg, outperforming ibuprofen (45% reduction). This activity correlates with suppressed NF-κB signaling and TNF-α production.
Applications in Drug Development
Lead Optimization
Structural modifications focus on:
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Ester hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility (logP reduction from 2.1 to 0.8) .
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Halogen substitution: Replacing bromine with chlorine maintains activity while reducing molecular weight.
Table 2: Structure-Activity Relationships (SAR)
| Derivative | Modification | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent compound | None | 12.3 | 0.15 |
| Carboxylic acid analogue | Ester → COOH | 9.8 | 2.4 |
| Chloro-substituted analogue | Br → Cl | 14.1 | 0.22 |
Prodrug Design
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show a 3.2-hour half-life and 89% oral bioavailability .
Industrial and Research Applications
Material Science
The compound’s aryl bromide moiety enables Suzuki-Miyaura couplings to generate conjugated polymers for organic light-emitting diodes (OLEDs). A recent study achieved a 18% external quantum efficiency in blue-emitting devices.
Agrochemical Research
Derivatives show moderate herbicidal activity against Amaranthus retroflexus (65% growth inhibition at 100 ppm), though less potent than commercial herbicides like glyphosate.
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